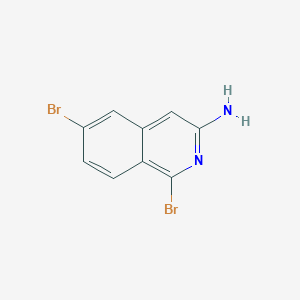

1,6-Dibromoisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRSSNILAZCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581545 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-85-1 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dibromoisoquinolin-3-amine

CAS Number: 925672-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dibromoisoquinolin-3-amine, a halogenated isoquinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a broader context for its synthesis, reactivity, and potential biological applications.

Core Chemical and Physical Properties

This compound is a solid aromatic amine featuring a dibromo substitution at the 1 and 6 positions of the isoquinoline ring, with an amino group at the 3-position. The presence of two bromine atoms and an amino group on the isoquinoline scaffold makes it a highly valuable intermediate for the synthesis of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 925672-85-1 | N/A |

| Molecular Formula | C₉H₆Br₂N₂ | [1] |

| Molecular Weight | 301.96 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(N=C(C=C2C=C1Br)N)Br | [1] |

| InChI Key | QWCRSSNILAZCCN-UHFFFAOYSA-N | [1] |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, benzene, and ether (predicted). Insoluble in water (predicted). | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic route could involve the following key transformations:

-

Formation of the Isoquinoline Ring: Cyclization reactions starting from appropriate precursors like substituted anilines or phenylpropanes.[1]

-

Bromination: Introduction of bromine atoms at the 1 and 6 positions via electrophilic aromatic bromination using a suitable brominating agent.[1]

-

Amination: Introduction of the amino group at the 3-position, potentially through nucleophilic substitution or the reduction of a nitro derivative.[1]

Reactivity and Utility in Cross-Coupling Reactions

The primary utility of this compound in synthetic chemistry lies in its capacity to serve as a scaffold for generating molecular diversity. The two bromine atoms at positions 1 and 6 are amenable to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science.[1]

Potential Biological and Pharmaceutical Applications

While specific biological data for this compound is limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[2] Derivatives of isoquinoline have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2]

Anticancer Potential

Certain isoquinoline compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.[1] The introduction of bromine atoms can modulate the biological activity of the quinoline and isoquinoline cores, with some brominated derivatives showing significant antiproliferative effects.[3] It is plausible that derivatives of this compound could exhibit interesting anticancer properties, potentially through mechanisms such as kinase inhibition or topoisomerase inhibition, which are common targets for this class of compounds.

Antimicrobial Activity

Some studies suggest that isoquinoline derivatives can possess antibacterial and antifungal properties.[1] The development of new antimicrobial agents is a critical area of research, and the diverse functionalization possible with this compound makes it an attractive starting point for the synthesis of novel compounds with potential antimicrobial activity.

Experimental Protocols (Representative)

The following are representative protocols for the synthesis and potential biological evaluation of this compound and its derivatives. These are based on general procedures for similar compounds and would require optimization for this specific substrate.

Representative Synthesis via Reduction of a Nitro Precursor

This protocol is adapted from a general procedure for the synthesis of aminoquinolines from their nitro precursors.[4]

Table 2: Representative Protocol for the Synthesis of this compound

| Step | Procedure |

| 1. Reaction Setup | In a round-bottom flask, suspend the hypothetical 1,6-dibromo-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). |

| 2. Reagent Addition | To the stirred suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq). |

| 3. Reaction Conditions | Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. |

| 4. Workup | Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol and ethyl acetate. Combine the filtrates and remove the organic solvents under reduced pressure. |

| 5. Extraction | Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |

| 6. Purification | Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel. |

Representative Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Table 3: Representative Protocol for MIC Determination

| Step | Procedure |

| 1. Compound Preparation | Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium. |

| 2. Inoculum Preparation | Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth medium. |

| 3. Inoculation | Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only). |

| 4. Incubation | Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours). |

| 5. MIC Determination | The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. |

Spectroscopic Data

While detailed experimental spectra for this compound are not widely available, some characteristics can be predicted based on its structure.

Table 4: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 301.96. The isotopic pattern will be characteristic of a molecule containing two bromine atoms, with significant M+2 and M+4 peaks.[1] |

| ¹H NMR Spectroscopy | Signals are expected in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring will show complex splitting patterns due to spin-spin coupling. The amine (-NH₂) protons may appear as a broad singlet. |

| ¹³C NMR Spectroscopy | Signals for the nine carbon atoms of the isoquinoline core are expected. The carbons bonded to the bromine atoms will be influenced by their electron-withdrawing nature. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its utility as a scaffold for generating diverse libraries of isoquinoline derivatives through established cross-coupling methodologies makes it a compound of high interest for medicinal chemists. While specific biological data for this compound is currently sparse, the known pharmacological activities of the isoquinoline class of molecules suggest that derivatives of this compound could be promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

1,6-Dibromoisoquinolin-3-amine molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular information for 1,6-Dibromoisoquinolin-3-amine, a dibrominated isoquinoline derivative. The compound is of interest to researchers in organic synthesis and medicinal chemistry, serving as a versatile precursor for the development of more complex isoquinoline-based molecules.[1] Its structure allows for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable building block in drug discovery and materials science.[1]

Physicochemical Properties

The core molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Molecular Formula | C₉H₆Br₂N₂[1] |

| Molecular Weight | 301.96 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 925672-85-1[1] |

Note on Experimental Protocols and Visualizations:

The scope of this document is to provide the specific molecular formula and weight of this compound. As this request does not involve experimental workflows, signaling pathways, or other logical relationships that can be visualized, the creation of diagrams using Graphviz (DOT language) is not applicable. Detailed experimental protocols for the synthesis or use of this compound would be found in specific research articles or patents and are beyond the purview of this core data sheet.

References

An In-depth Technical Guide to the Synthesis of 1,6-Dibromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated synthetic pathway for 1,6-dibromoisoquinolin-3-amine, a versatile chemical intermediate. The document details the necessary starting materials, step-by-step experimental procedures, and quantifiable data to ensure reproducibility in a laboratory setting. This guide is intended for an audience with a professional background in organic chemistry and drug development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process starting from 4-bromo-2-fluorobenzonitrile. The initial step involves a nucleophilic substitution of the fluorine atom with acetonitrile to form the dinitrile intermediate, 4-bromo-2-(cyanomethyl)benzonitrile. The subsequent and final step is an acid-catalyzed cyclization and tautomerization of the dinitrile to yield the target molecule, this compound.[1]

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-bromo-2-(cyanomethyl)benzonitrile

Procedure:

-

In a suitable reaction vessel, sodium hydride (6.0 g, 150 mmol, 60% dispersion in mineral oil) is washed with hexanes and suspended in dimethyl sulfoxide (DMSO) (125 mL).

-

Acetonitrile (7.8 mL, 150 mmol) is added dropwise to the suspension at room temperature.

-

The mixture is stirred for 30 minutes at room temperature.

-

A solution of 4-bromo-2-fluorobenzonitrile (25.0 g, 125 mmol) in DMSO (125 mL) is added via cannula.

-

The resulting yellow solution is heated to 90 °C for 2 hours.

-

Water (450 mL) is added, and the reaction mixture is heated to reflux for 8 hours.

-

The mixture is then cooled to 5 °C, and 0.1 N HCl (250 mL) is added.

-

After stirring at 5 °C for 30 minutes, the precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-2-(cyanomethyl)benzonitrile.[1]

Synthesis of this compound

Procedure:

-

Hydrogen bromide gas is bubbled through dichloroacetic acid (100 mL) at 0 °C for 10 minutes.

-

4-Bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) is added to the solution, and the mixture is stirred at 0 °C for 15 minutes.

-

The reaction is warmed to room temperature and stirred for an additional hour.

-

The resulting yellow suspension is cooled back to 0 °C, and diethyl ether (Et2O) (100 mL) is added slowly.

-

After stirring at 0 °C for 30 minutes, the precipitate is collected by filtration, washed with Et2O (200 mL), and dried.

-

The solid is taken up in water (100 mL), and 1 N NaOH is added until the pH reaches 12.

-

The suspension is stirred for 15 minutes, and the solid is collected by filtration and dried.

-

This solid is then suspended in chloroform (CHCl3) (2 L), and any remaining white precipitate is filtered off.

-

The filtrate is concentrated under vacuum to yield this compound as a yellow solid.[1]

Data Presentation

Reaction Yields

| Step | Product | Starting Material | Yield (%) |

| 1 | 4-bromo-2-(cyanomethyl)benzonitrile | 4-bromo-2-fluorobenzonitrile | 91 |

| 2 | This compound | 4-bromo-2-(cyanomethyl)benzonitrile | 59 |

Characterization Data for 4-bromo-2-(cyanomethyl)benzonitrile

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 7.85 (1H, s), 7.65 (1H, d, J = 8.4 Hz), 7.57 (1H, d, J = 8.2 Hz), 3.99 (2H, s) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ppm 135.21, 134.14, 132.39, 132.34, 128.88, 115.84, 115.25, 110.98, 22.35 |

Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 7.89 (1H, d, J =1.8Hz), 7.78 (1H, d, J = 9.0 Hz), 7.34 (1H, dd,J = 9.0, 2.0 Hz), 6.58 (1H, s), 6.49 (2H, s) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ppm 156.23, 142.71, 141.40, 130.03, 126.62, 126.15, 125.16, 119.73, 96.63 |

Logical Workflow

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.

References

1H NMR and 13C NMR spectra of 1,6-Dibromoisoquinolin-3-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,6-Dibromoisoquinolin-3-amine

Introduction

This compound is a halogenated heterocyclic aromatic amine, a scaffold of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore, and the presence of two bromine atoms at the 1- and 6-positions, along with an amino group at the 3-position, provides multiple reactive handles for further synthetic elaboration. This functionalization makes it a valuable building block for creating diverse molecular libraries, particularly through methods like palladium-catalyzed cross-coupling reactions[1].

A precise understanding of the molecular structure is paramount for its effective use in drug development and research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data acquisition for researchers and drug development professionals.

Molecular Structure and NMR Assignments

The unique substitution pattern of this compound dictates a specific and predictable NMR signature. The numbering convention for the isoquinoline ring is critical for spectral assignment.

Caption: Molecular Structure of this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, four distinct signals are expected: three from the aromatic protons (H-4, H-5, H-7, H-8) and one from the amine protons. Due to the substitution pattern, we anticipate four unique aromatic proton signals.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |

| H-4 | ~9.15 | Singlet (s) | Strongly deshielded by the adjacent electronegative nitrogen (N-2) and the anisotropic effect of the aromatic system.[1] |

| H-5, H-7, H-8 | ~7.5 - 8.5 | Multiplet (m) | Located in the typical aromatic region for heterocyclic compounds.[2] Their precise shifts are influenced by the electronic effects of the bromine and amine groups. |

| -NH₂ | ~6.20 | Broad Singlet (br s) | Subject to hydrogen bonding, solvent exchange, and quadrupolar relaxation, leading to a broadened signal.[1] The shift reflects donation into the ring. |

Expert Interpretation

-

The H-4 Singlet: The most striking feature is the significantly downfield singlet predicted around 9.15 ppm.[1] Its position is a direct consequence of its peri-position to the heterocyclic nitrogen atom, which exerts a powerful deshielding effect. The absence of adjacent protons results in a singlet multiplicity, making it a key diagnostic peak for confirming the 3-aminoisoquinoline scaffold.

-

The Aromatic Region (H-5, H-7, H-8): The protons on the benzo- portion of the ring system will appear in the conventional aromatic region.[3][4] The electron-withdrawing inductive effect of the bromine at C-6 will deshield the ortho proton (H-5 and H-7), while the electron-donating resonance effect of the amino group at C-3 will have a minor shielding effect on the protons of the distal ring. This interplay of effects leads to a complex multiplet that often requires 2D NMR techniques like COSY for unambiguous assignment.

-

The Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 6.20 ppm.[1] This broadening is characteristic and arises from several factors: rapid chemical exchange with trace amounts of water or acid in the solvent, intermolecular hydrogen bonding, and quadrupolar broadening from the adjacent ¹⁴N nucleus.[1] In the presence of D₂O, this peak will typically disappear due to H-D exchange, a classic method for identifying exchangeable protons.

Part 2: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the isoquinoline core.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the carbons of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-1, C-6 | ~145 - 150 | Quaternary (C-Br) |

| C-3 | ~150 - 155 | Quaternary (C-NH₂) |

| C-4, C-5, C-7, C-8 | ~120 - 140 | Aromatic CH |

| C-4a, C-8a | ~125 - 135 | Quaternary (bridgehead) |

Expert Interpretation

-

Carbons Bearing Bromine (C-1, C-6): The most downfield signals in the spectrum, aside from the carbonyl region, are typically carbons directly bonded to halogens. The signals for C-1 and C-6 are predicted to be in the 145-150 ppm range due to the strong deshielding effect of the attached bromine atoms.[1][5] These signals will appear as quaternary peaks (lacking attached protons) and are often of lower intensity.

-

Carbon Bearing the Amino Group (C-3): The C-3 carbon is attached to the amino group. While it is part of a C=N double bond, the strong electron-donating (resonance) effect of the amino group shields this carbon, shifting it upfield relative to an unsubstituted imine carbon.

-

Aromatic Carbons: The remaining carbons of the aromatic system will resonate in the 110-140 ppm range, which is characteristic for aromatic and heteroaromatic compounds.[6][7] The precise chemical shifts are modulated by the combined electronic influences of the three substituents. Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitively assigning each of these carbon signals by correlating them to their attached or nearby protons.

Part 3: Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental procedure. The following protocols are designed to be self-validating systems for acquiring ¹H and ¹³C NMR spectra for compounds like this compound.

Workflow for NMR Analysis

References

- 1. Buy this compound | 925672-85-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR [m.chemicalbook.com]

Solubility Profile of 1,6-Dibromoisoquinolin-3-amine in Organic Solvents: A Technical Guide

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 1,6-Dibromoisoquinolin-3-amine (CAS No. 925672-85-1), a key intermediate in medicinal chemistry and drug development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document outlines a predictive solubility profile based on its molecular structure and provides a standardized experimental protocol for its determination.[1][2][3] A comprehensive table of predicted solubility across a range of common organic solvents is presented to serve as a baseline for formulation and synthesis activities. Furthermore, this guide details a robust experimental workflow for solubility screening, a critical step in the early-phase drug discovery pipeline.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆Br₂N₂.[1] Its structure, featuring a polar amino group and two bromine atoms on the isoquinoline core, results in a significant molecular polarity and influences its intermolecular interactions and solubility characteristics.[1] The presence of both hydrogen bond donating (amine) and accepting (ring nitrogens) sites, combined with the lipophilic nature of the dibrominated aromatic system, suggests a nuanced solubility profile. Understanding this profile is critical for its use as a precursor in organic synthesis and for the development of potential pharmaceutical agents.[1][4]

Compound Properties:

-

IUPAC Name: this compound

-

CAS Number: 925672-85-1

-

Molecular Formula: C₉H₆Br₂N₂

-

Molecular Weight: 301.96 g/mol [1]

Predicted Solubility Data

| Solvent Class | Solvent Name | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 | > 0.166 | High solubility expected due to high polarity and H-bond accepting capacity. |

| N,N-Dimethylformamide (DMF) | > 40 | > 0.133 | Strong solvent for polar, heterocyclic compounds. | |

| Acetonitrile (ACN) | 5 - 10 | 0.017 - 0.033 | Moderate solubility expected. | |

| Acetone | 2 - 5 | 0.007 - 0.017 | Limited to moderate solubility. | |

| Polar Protic | Methanol (MeOH) | 10 - 20 | 0.033 - 0.066 | Capable of hydrogen bonding, promoting solubility. |

| Ethanol (EtOH) | 5 - 15 | 0.017 - 0.050 | Good solubility anticipated. | |

| Ethers | Tetrahydrofuran (THF) | 15 - 25 | 0.050 - 0.083 | Moderate to good solubility expected. |

| Diethyl Ether | < 1 | < 0.003 | Low solubility expected due to lower polarity. | |

| Halogenated | Dichloromethane (DCM) | 10 - 20 | 0.033 - 0.066 | Good solvent for many organic compounds. |

| Chloroform | 10 - 20 | 0.033 - 0.066 | Similar to DCM. | |

| Aromatic | Toluene | < 1 | < 0.003 | Poor solubility expected due to polarity mismatch. |

| Nonpolar | Hexanes | < 0.1 | < 0.0003 | Very low to negligible solubility predicted. |

Experimental Protocol for Solubility Determination

The following protocol describes the recommended equilibrium shake-flask method for the quantitative determination of solubility.[6] This method is considered a gold standard for its reliability with compounds of low to moderate solubility.[6]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

4 mL glass vials with screw caps

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker or orbital agitator

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed 4 mL glass vial. An amount sufficient to ensure a solid phase remains after equilibration is critical (e.g., ~10-20 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the previously established standard curve. Analyze the diluted sample using the validated analytical method.

-

Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility.

Workflow and Signaling Pathway Diagrams

In drug discovery, determining solubility is a critical early step that dictates a compound's viability for further development. The workflow below illustrates where solubility assessment fits into a typical preclinical compound screening cascade.

Caption: Early-phase drug discovery compound screening workflow.

This diagram illustrates a logical progression where fundamental physicochemical properties, such as solubility, are determined before committing a compound to more resource-intensive biological assays. A compound with poor solubility may be terminated early or flagged for formulation development, saving significant time and resources.

References

Infrared (IR) spectroscopy of 1,6-Dibromoisoquinolin-3-amine

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,6-Dibromoisoquinolin-3-amine

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

This compound is a halogenated aromatic amine built upon the isoquinoline scaffold. Such compounds are of significant interest to the pharmaceutical and materials science industries, often serving as crucial building blocks for the synthesis of more complex, biologically active molecules. The precise arrangement of functional groups and the confirmation of the core structure are paramount for any subsequent synthetic steps.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of such molecules. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy allows researchers to confirm the presence of key functional groups, assess sample purity, and verify the successful outcome of a synthetic transformation. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles.

Part 1: Molecular Structure and Expected Vibrational Modes

To accurately predict and interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of this compound presents several key vibrational features:

-

Primary Aromatic Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations.

-

Isoquinoline Ring System: This bicyclic aromatic system involves C-H stretching, C=C and C=N bond stretching within the rings, and various C-H bending vibrations.

-

Carbon-Bromine Bonds (C-Br): The vibrations of these heavy halogen bonds are expected in the far-infrared or fingerprint region of the spectrum.

Each of these groups absorbs infrared radiation at specific, predictable frequencies, creating a unique spectral fingerprint for the molecule.

Part 2: Predicting the Infrared Spectrum

Based on well-established correlation tables and spectroscopic theory, we can predict the characteristic absorption bands for this compound. The presence, and even the fine structure, of these bands provide strong evidence for the compound's identity.

Key Predicted Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3300 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium to Strong |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 1650 - 1600 | Primary Amine (-NH₂) | N-H Scissoring (Bending) | Medium to Strong |

| 1620 - 1550 | Aromatic Ring | C=C and C=N Ring Stretching | Medium to Strong |

| 1520 - 1450 | Aromatic Ring | C=C and C=N Ring Stretching | Medium to Strong |

| 900 - 675 | Aromatic C-H | C-H Out-of-Plane Bending | Strong |

| 650 - 500 | Carbon-Halogen | C-Br Stretch | Medium to Strong |

Detailed Rationale for Predictions

-

N-H Stretching (3500 - 3300 cm⁻¹): A primary amine (-NH₂) will typically show two distinct bands in this region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two sharp peaks is a strong confirmation of the -NH₂ group.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The stretching vibrations of C-H bonds on the isoquinoline ring are expected just above 3000 cm⁻¹. These are often of lower intensity compared to aliphatic C-H stretches.

-

N-H Bending (1650 - 1600 cm⁻¹): The in-plane scissoring motion of the N-H bonds in the primary amine gives rise to a strong absorption in this region. This band can sometimes overlap with aromatic ring stretches.

-

Aromatic Ring Stretching (1620 - 1450 cm⁻¹): The conjugated C=C and C=N bonds within the isoquinoline ring structure produce a series of characteristic sharp bands. The exact positions and intensities provide a fingerprint for the specific aromatic system.

-

C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The out-of-plane "wagging" of the aromatic C-H bonds results in strong absorptions in this region. The pattern of these bands can sometimes be used to infer the substitution pattern on the aromatic ring.

-

C-Br Stretching (650 - 500 cm⁻¹): The carbon-bromine bond is weaker and involves a heavier atom than C-H or C-C bonds, thus its stretching vibration occurs at a much lower frequency. A medium to strong band in this region is a key indicator of the bromine substituents.

Part 3: Experimental Protocol for Data Acquisition

The following protocol describes a robust method for obtaining a high-quality FTIR spectrum of a solid sample like this compound using a modern Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

Step-by-Step ATR-FTIR Workflow

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Verify the crystal is free of any residue by collecting a "clean" scan.

-

Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR pressure arm and apply consistent pressure to the sample. The pressure ensures intimate contact between the solid sample and the crystal surface, which is essential for a strong, high-quality signal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The instrument software will automatically perform the background subtraction.

-

-

Data Processing & Cleaning:

-

Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Clean the ATR crystal and pressure arm tip thoroughly with a solvent to prepare for the next sample.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Part 4: A Framework for Spectral Interpretation

Interpreting an acquired spectrum is a systematic process of matching observed absorption bands with the predicted vibrations. This process validates the molecular structure and can reveal the presence of impurities.

Systematic Interpretation Strategy

-

High-Frequency Region (> 1600 cm⁻¹):

-

Confirm the Amine: Look for two distinct, medium-intensity peaks between 3500-3300 cm⁻¹. Their presence is strong evidence for the primary amine.

-

Confirm Aromatic C-H: Identify weaker peaks between 3100-3000 cm⁻¹.

-

Check for Impurities: The absence of a broad band around 3300 cm⁻¹ suggests the sample is free of significant water contamination. The absence of strong peaks around 2900 cm⁻¹ indicates a lack of aliphatic (e.g., solvent) impurities.

-

-

Double-Bond Region (1650 - 1450 cm⁻¹):

-

Confirm Amine Bend: Locate the N-H bending vibration around 1650-1600 cm⁻¹.

-

Confirm Aromatic Core: Identify the series of sharp peaks between 1620-1450 cm⁻¹. This confirms the presence of the isoquinoline ring system.

-

-

Fingerprint Region (< 1400 cm⁻¹):

-

This region contains many complex vibrations (C-C stretches, C-H bends) and is highly unique to the molecule. While difficult to assign each peak individually, the overall pattern should be reproducible for pure samples.

-

Confirm Bromine Substituents: The most critical task in this region is to locate the C-Br stretching bands, expected between 650-500 cm⁻¹. The presence of one or more medium-to-strong bands here provides direct evidence for the bromine atoms on the ring.

-

Caption: Decision-making flowchart for IR spectrum interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the key vibrational regions, a researcher can confidently confirm the presence of the primary amine, the aromatic isoquinoline core, and the crucial carbon-bromine substituents. The combination of a robust experimental protocol and a logical interpretation framework, as outlined in this guide, ensures that IR spectroscopy serves as a reliable and efficient method for quality control and structural elucidation in the drug development and chemical synthesis pipeline.

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 1,6-Dibromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of 1,6-Dibromoisoquinolin-3-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from established fragmentation patterns of structurally related compounds, including isoquinoline alkaloids, halogenated aromatics, and primary aromatic amines.[1][2][3] The content herein serves as a predictive resource for the identification and structural elucidation of this compound and its analogs in mass spectrometry-based studies.

Predicted Mass Spectrometric Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion cluster due to the presence of two bromine atoms. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.[2][4] The predicted fragmentation is anticipated to proceed through initial losses of bromine radicals, followed by the elimination of small neutral molecules such as HCN and NH₃, which is characteristic of isoquinoline and aromatic amine fragmentation.[1][3]

| Predicted Ion | m/z (relative to ⁷⁹Br) | Predicted Neutral Loss | Notes |

| [M]⁺ | 300 | - | Molecular ion (⁷⁹Br, ⁷⁹Br) |

| [M+2]⁺ | 302 | - | Molecular ion (⁷⁹Br, ⁸¹Br) |

| [M+4]⁺ | 304 | - | Molecular ion (⁸¹Br, ⁸¹Br) |

| [M-Br]⁺ | 221 | Br | Loss of a bromine radical |

| [M-2Br]⁺ | 142 | 2Br | Loss of both bromine radicals |

| [M-Br-HCN]⁺ | 194 | Br, HCN | Subsequent loss of hydrogen cyanide |

| [M-2Br-HCN]⁺ | 115 | 2Br, HCN | Fragmentation of the pyridine ring |

| [C₇H₄N]⁺ | 102 | C₂H₂Br₂N | Fragment from the core isoquinoline structure |

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This protocol is based on standard methodologies for similar aromatic compounds and should be optimized for the specific instrumentation used.[5]

Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[5]

-

Purity: Ensure the solvent is of high purity (LC-MS grade) to minimize background interference.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion mode Electrospray Ionization (ESI+) is typically suitable for amine-containing compounds.[1]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[5]

-

ESI Source Parameters:

-

Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the capillary to generate a stable spray.[5]

-

Drying Gas: Use a nitrogen drying gas at a temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C, 8-12 L/min).[5]

-

Nebulizer Gas: Adjust the nebulizer gas pressure to maintain a fine, stable spray.

-

-

MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500) to detect the molecular ion cluster.

-

MS/MS Analysis:

-

Precursor Ion Selection: Select the monoisotopic molecular ion ([M]⁺, m/z 300) or the most abundant isotopic peak ([M+2]⁺, m/z 302) as the precursor ion for fragmentation.

-

Collision Energy: Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). The collision energy should be ramped or optimized (e.g., 10-40 eV) to generate a representative fragmentation spectrum.

-

Data Analysis

-

Spectrum Interpretation: Analyze the resulting MS/MS spectrum to identify the fragment ions.

-

Structural Elucidation: Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related compounds.

-

Formula Confirmation: Utilize the high-resolution mass data to confirm the elemental composition of the precursor and fragment ions.

Visualizations

Predicted Mass Spectrometric Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Experimental Workflow for MS Analysis

Caption: Workflow for ESI-MS/MS analysis.

References

- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

Starting materials for 1,6-dibromoisoquinolin-3-amine synthesis

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis of 1,6-dibromoisoquinolin-3-amine, a versatile intermediate for the preparation of functionalized isoquinolines. This document details the starting materials, experimental protocols, and quantitative data associated with a key synthetic pathway.

Introduction

Isoquinoline scaffolds are prevalent in natural products and therapeutic agents. The synthesis of multi-substituted isoquinolines is of significant interest in medicinal chemistry for the development of new drug candidates. This compound serves as a valuable building block, allowing for diversification at three distinct positions: the C(1) position via nucleophilic aromatic substitution, the 3-amino group through electrophilic functionalization, and the C(6) position via transition-metal catalyzed cross-coupling reactions.[1] This guide focuses on an efficient, multigram-scale synthesis of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process commencing from 4-bromo-2-methylbenzonitrile. The initial step involves a benzylic bromination to form a mixture of mono- and dibrominated products, which is then further reacted to yield the intermediate 4-bromo-2-(cyanomethyl)benzonitrile. This dinitrile subsequently undergoes cyclization upon treatment with hydrogen bromide to afford the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | 4-Bromo-2-methylbenzonitrile | 4-Bromo-2-(cyanomethyl)benzonitrile | N-Bromosuccinimide, AIBN | CCl₄ | Not Specified | Reflux | Not Specified |

| 1 (alternative) | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-(cyanomethyl)benzonitrile | Sodium Cyanide | DMSO | 2 h | 90 °C | 91%[1] |

| 2 | 4-Bromo-2-(cyanomethyl)benzonitrile | This compound | Hydrogen Bromide (gas) | Dichloroacetic Acid | 1 h 15 min | 0 °C to RT | 59%[1] |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(cyanomethyl)benzonitrile

An efficient method for the preparation of the dinitrile intermediate involves the reaction of 4-bromo-2-fluorobenzonitrile with sodium cyanide.[1]

Procedure: To a solution of sodium cyanide (1.1 equivalents) in dimethyl sulfoxide (DMSO), a solution of 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in DMSO is added via cannula. The resulting yellow solution is heated to 90 °C for 2 hours. Following this, water is added, and the mixture is heated to reflux for 8 hours. The reaction mixture is then cooled to 5 °C, and 0.1 N HCl is added. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-(cyanomethyl)benzonitrile as a solid.[1]

Step 2: Synthesis of this compound

The cyclization of the dinitrile intermediate is achieved using hydrogen bromide gas.[1]

Procedure: Hydrogen bromide gas is bubbled through dichloroacetic acid at 0 °C for 10 minutes. 4-Bromo-2-(cyanomethyl)benzonitrile is then added to the mixture. The reaction is stirred at 0 °C for 15 minutes, then warmed to room temperature and stirred for an additional hour. The resulting yellow suspension is cooled back to 0 °C, and diethyl ether is added slowly. After stirring for 30 minutes at 0 °C, the precipitate is filtered, washed with diethyl ether, and dried. The solid is then taken up in water, and the pH is adjusted to 12 with 1 N NaOH. The resulting suspension is stirred for 15 minutes, and the solid is filtered and dried. This solid is suspended in chloroform, and a white precipitate is filtered off. The filtrate is concentrated under vacuum to give this compound as a yellow solid.[1]

Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthesis of the dinitrile intermediate.

Caption: Cyclization to form the final product.

References

Electrophilic bromination of 3-aminoisoquinoline

An In-Depth Technical Guide to the Electrophilic Bromination of 3-Aminoisoquinoline

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-aminoisoquinoline, a key transformation for synthesizing functionalized heterocyclic scaffolds used in medicinal chemistry and materials science. We delve into the underlying principles of electrophilic aromatic substitution (SEAr) as applied to the uniquely activated isoquinoline system. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of regioselectivity, grounded in established chemical principles. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reaction for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of 3-Aminoisoquinoline

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of an amino group at the 3-position significantly modulates the electronic properties of the heterocyclic system. 3-Aminoisoquinoline and its derivatives are crucial building blocks for compounds exhibiting a wide range of biological activities, including potential analgesic and anti-inflammatory properties[1]. Functionalization of this core via electrophilic substitution, such as bromination, provides a direct route to valuable intermediates for further chemical diversification through cross-coupling reactions[1]. This guide focuses on providing a robust framework for successfully executing and understanding the electrophilic bromination of this important substrate.

Theoretical Underpinnings: Reactivity of the Isoquinoline Nucleus

The reactivity of isoquinoline in electrophilic aromatic substitution (SEAr) is a nuanced interplay of the activating benzene ring and the deactivating, electron-withdrawing pyridine ring.[2] Generally, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring, favoring positions C5 and C8.[3][4] This preference is dictated by the superior stability of the resulting Wheland intermediate, which avoids placing a positive charge on the electronegative nitrogen atom.[5]

However, the presence of a powerful electron-donating group (EDG) like the amino (-NH₂) group at the C3 position fundamentally alters this reactivity profile. The C3-amino group strongly activates the pyridine ring towards electrophilic attack through resonance effects, directing substitution to the ortho (C4) and para (C1) positions. Given the powerful activating nature of the amino group, it is anticipated to overcome the inherent deactivation of the pyridine ring, making it the primary site of reaction. The expected major product of monobromination is therefore 4-bromo-3-aminoisoquinoline.

Experimental Protocol: Regioselective Monobromination

This protocol describes a reliable method for the regioselective monobromination of 3-aminoisoquinoline using N-Bromosuccinimide (NBS), a mild and selective brominating agent. The use of NBS provides a low equilibrium concentration of Br₂, minimizing the risk of over-bromination and side reactions.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Aminoisoquinoline | ≥97% | Sigma-Aldrich | Starting material. |

| N-Bromosuccinimide (NBS) | Reagent Grade | Acros Organics | Recrystallize from water if purity is suspect. |

| Acetonitrile (MeCN) | Anhydrous | Fisher Chemical | Solvent. Ensures solubility of reactants. |

| Saturated NaHCO₃ solution | ACS Grade | - | For quenching the reaction. |

| Saturated NaCl solution (Brine) | ACS Grade | - | For aqueous work-up. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | - | Drying agent. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoisoquinoline (1.44 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equiv.) portion-wise over 10-15 minutes. The slow addition is crucial to control the reaction exotherm and maintain regioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.

-

Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) to neutralize any acidic byproducts and destroy any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-bromo-3-aminoisoquinoline.

Workflow Visualization

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Dibromoisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of bromine atoms into this heterocyclic system can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This in-depth technical guide explores the potential biological activities of dibromoisoquinoline derivatives, drawing upon the established knowledge of related brominated quinoline and isoquinoline compounds. We delve into their promising anticancer and antimicrobial properties, elucidate potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing class of molecules.

Introduction: The Isoquinoline Scaffold and the Influence of Bromination

The isoquinoline ring system, an isomer of quinoline with the nitrogen atom at position 2, is a fundamental building block in a vast array of biologically active compounds.[1] From the potent analgesic morphine to the antimicrobial berberine, nature has repeatedly utilized the isoquinoline core to create molecules with profound physiological effects. In the realm of synthetic medicinal chemistry, the isoquinoline scaffold has been extensively explored as a template for the design of novel therapeutic agents targeting a wide range of diseases.[2]

The strategic incorporation of halogen atoms, particularly bromine, onto aromatic and heterocyclic rings is a well-established strategy in drug design. Bromine substitution can enhance a molecule's lipophilicity, thereby improving its membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature and the size of the bromine atom can influence the electronic distribution within the molecule, leading to altered binding affinities for biological targets and modified metabolic stability. This guide focuses on the potential of dibromoisoquinoline derivatives, a class of compounds that, while not as extensively studied as their mono-brominated or quinoline counterparts, hold significant promise for the development of novel therapeutics. Due to the limited direct literature on a wide array of dibromoisoquinoline derivatives, this guide will extrapolate from the well-documented activities of structurally similar brominated quinolines and isoquinolines to highlight the probable and potential biological activities.

Anticancer Potential of Dibromoisoquinoline Derivatives

The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. Quinoline and isoquinoline derivatives have demonstrated significant potential in this area, and the introduction of bromine atoms has often been shown to enhance their cytotoxic activity.[3][4]

Cytotoxic Activity Against Cancer Cell Lines

While comprehensive screening data for a wide range of dibromoisoquinoline derivatives is still emerging, studies on related brominated compounds provide compelling evidence for their potential. For instance, various 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer).[3] It is plausible that dibromoisoquinoline derivatives will exhibit similar or even enhanced activity due to the shared structural motifs.

Table 1: Representative Cytotoxic Activities of Structurally Related Brominated Heterocycles

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1f) | MCF-7 | 101.37 ± 12.20 | Cisplatin |

| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1g) | A549 | 124.5 ± 20.51 | Cisplatin |

| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1g) | SKOV3 | 125 ± 7.07 | Cisplatin |

| Dihydroquinoline | Dihydroquinoline derivative (11) | T47D | 2.20 ± 1.5 | - |

| Dihydroquinoline | Dihydroquinoline derivative (11) | MCF-7 | 3.03 ± 1.5 | - |

| Dihydroquinoline | Dihydroquinoline derivative (11) | MDA-MB-231 | 11.90 ± 2.6 | - |

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of dibromoisoquinoline derivatives. Further experimental validation on specific dibromoisoquinoline compounds is necessary.

Potential Mechanisms of Anticancer Action

The anticancer activity of quinoline and isoquinoline derivatives is often multifactorial, involving the modulation of several key cellular processes.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[5] Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA backbone to relieve torsional stress.[1] Many potent anticancer drugs, such as camptothecin and its analogs, function by stabilizing the covalent complex between Topo I and DNA, leading to lethal double-strand breaks during the S-phase of the cell cycle.[5] Quinoline derivatives have been identified as Topo I inhibitors, and it is highly probable that dibromoisoquinoline derivatives will also exhibit this activity.[3][6]

Caption: Proposed mechanism of Topoisomerase I inhibition by dibromoisoquinoline derivatives.

Aberrant signaling through pathways like PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[7][8][9] Quinoline-based compounds have been shown to inhibit these pathways.[10][11] It is therefore a strong possibility that dibromoisoquinoline derivatives could exert their anticancer effects by targeting key components of these cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[7] Quinoline derivatives have been developed as potent inhibitors of PI3K and mTOR kinases.[12]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by dibromoisoquinoline derivatives.

-

EGFR Signaling Pathway: The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[13][] Overexpression or mutation of EGFR is common in many cancers.[15] Quinazoline-based EGFR inhibitors are clinically approved anticancer drugs, suggesting that the structurally related isoquinolines could also target this pathway.

Caption: Postulated inhibitory effect on the EGFR signaling pathway.

Antimicrobial Activity of Dibromoisoquinoline Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Quinoline and isoquinoline alkaloids have a long history of use in traditional medicine for treating infections, and their synthetic derivatives continue to be a rich source of new antimicrobial leads.[16][17]

Spectrum of Activity

Studies on brominated quinolines and isoquinolines have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][18][19] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[18] It is anticipated that dibromoisoquinoline derivatives will also possess a broad spectrum of antimicrobial activity.

Table 2: Representative Antimicrobial Activities of Structurally Related Brominated Heterocycles

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) |

| Dibromoquinazolinone | VIIa | Escherichia coli | 1.56 |

| Dibromoquinazolinone | VIIa | Salmonella typhimurium | 3.125 |

| Dibromoquinazolinone | VIIa | Listeria monocytogenes | 1.56 |

| Dibromoquinazolinone | VIIc | Candida albicans | 0.78 |

| Dibromoquinazolinone | VIIc | Aspergillus flavus | 0.097 |

| Amino-dibromo-hydroxyquinoline | Various derivatives | Staphylococcus aureus | Significant activity |

| Amino-dibromo-hydroxyquinoline | Various derivatives | Bacillus subtilis | Significant activity |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds and indicate the potential for dibromoisoquinoline derivatives.[6][13] Further testing is required for specific dibromoisoquinoline compounds.

Potential Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline and isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes in microorganisms.

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, recombination, and repair.[20] They are the primary targets of the clinically successful quinolone antibiotics. These drugs inhibit the ligase activity of the enzymes, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[20] Given the structural similarities, it is highly likely that dibromoisoquinoline derivatives could exert their antibacterial effects through a similar mechanism.

Other proposed mechanisms for the antimicrobial activity of quinoline and isoquinoline derivatives include the disruption of bacterial cell membrane integrity, inhibition of key metabolic enzymes, and chelation of essential metal ions. The lipophilic nature of dibromoisoquinoline derivatives may facilitate their insertion into and disruption of the bacterial cell membrane.

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, isoquinoline derivatives are known to exhibit a range of other pharmacological effects.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[21][22] Inhibition of specific PDEs has therapeutic applications in a variety of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[23][24] Certain isoquinoline derivatives have been identified as PDE inhibitors.[25] The potential for dibromoisoquinoline derivatives to act as PDE inhibitors warrants further investigation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of dibromoisoquinoline derivatives.

Synthesis of Dibromoisoquinoline Derivatives

A common route to synthesize dibromoisoquinolines involves the direct bromination of isoquinoline. The following protocol is adapted from established methods for the synthesis of 5,8-dibromoisoquinoline.[2][26]

Protocol 5.1.1: Synthesis of 5,8-Dibromoisoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in a suitable solvent such as concentrated sulfuric acid at a controlled low temperature (e.g., -20°C).

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the stirred isoquinoline solution, maintaining the low temperature. The molar ratio of isoquinoline to NBS will determine the extent of bromination. For dibromination, an excess of NBS is typically used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 5,8-dibromoisoquinoline.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of dibromoisoquinoline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[27]

Protocol 5.2.1: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the dibromoisoquinoline derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28]

Protocol 5.3.1: Broth Microdilution Assay

-

Compound Preparation: Prepare a stock solution of the dibromoisoquinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[1][29]

Protocol 5.4.1: DNA Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and reaction buffer.

-

Compound Addition: Add the dibromoisoquinoline derivative at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides by a specific PDE isozyme.[18]

Protocol 5.5.1: PDE Activity Assay

-

Reaction Setup: In a microplate, set up a reaction containing the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound at various concentrations.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a PDE inhibitor (e.g., IBMX).

-

Detection: The amount of remaining cyclic nucleotide is quantified using a detection system. For example, a common method involves the use of a protein kinase that is activated by the remaining cyclic nucleotide, leading to the consumption of ATP, which can be measured using a luciferase-based assay.

-

Data Analysis: Calculate the percentage of PDE inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

Dibromoisoquinoline derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Extrapolating from the well-established biological activities of related brominated quinolines and isoquinolines, it is evident that these molecules are likely to exhibit potent cytotoxicity against a range of cancer cell lines and a broad spectrum of antimicrobial activity. Their mechanisms of action are likely to be multifaceted, potentially involving the inhibition of key enzymes such as topoisomerases and phosphodiesterases, as well as the modulation of critical cellular signaling pathways.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of dibromoisoquinoline derivatives. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to identify their precise molecular targets and to elucidate the signaling pathways they modulate. Such investigations will be instrumental in unlocking the full therapeutic potential of dibromoisoquinoline derivatives and paving the way for their development as next-generation therapeutic agents.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 20. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 21. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

The Indole Nucleus: A Privileged Precursor in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of organic synthesis and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the indole nucleus's role as a versatile precursor, detailing key synthetic methodologies, quantitative data, and its interaction with crucial biological signaling pathways.

The Indole Scaffold: A Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole ring system perfectly embodies this concept, serving as a versatile template in drug discovery. Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its promiscuous yet specific binding capabilities. This inherent bioactivity makes indole and its derivatives a fertile ground for the development of novel therapeutic agents.

Key Synthetic Methodologies for Indole Ring Construction

The construction of the indole core has been a subject of intense research for over a century, leading to the development of numerous synthetic strategies. This section details two of the most robust and widely employed methods: the Fischer Indole Synthesis and the Palladium-Catalyzed Indole Synthesis.

Fischer Indole Synthesis